Cas no 359-11-5 (Ethene,1,1,2-trifluoro-)

Ethene,1,1,2-trifluoro- (C₂HF₃), also known as trifluoroethylene, is a fluorinated hydrocarbon with significant applications in specialty chemical synthesis and polymer production. Its key advantages include high reactivity due to the presence of fluorine substituents, making it a valuable intermediate in the manufacture of fluoropolymers and refrigerants. The compound exhibits excellent thermal and chemical stability, contributing to its utility in high-performance materials. Additionally, its low boiling point and gaseous state at room temperature facilitate handling in industrial processes. Ethene,1,1,2-trifluoro- is also notable for its role in producing hydrofluoroolefins (HFOs), which are environmentally friendly alternatives to traditional refrigerants.
Ethene,1,1,2-trifluoro- structure
Ethene,1,1,2-trifluoro- structure
商品名:Ethene,1,1,2-trifluoro-
CAS番号:359-11-5
MF:C2HF3
メガワット:82.02454
MDL:MFCD00039275
CID:305556
PubChem ID:9665

Ethene,1,1,2-trifluoro- 化学的及び物理的性質

名前と識別子

    • Ethene,1,1,2-trifluoro-
    • 1,1,2-trifluoroethene
    • Trifluoroethylene
    • 1,1,2-trifluoroethylene
    • 1,2,2-trifluoroethylene
    • Ethene,trifluoro
    • Ethylene,trifluoro
    • TRIFLUOROETHENE
    • Ethene, trifluoro-
    • C2HF3
    • InChI=1/C2HF3/c3-1-2(4)5/h1H
    • Ethylene trifluoride
    • UNII-Z2866M3Z1A
    • TriFE
    • 359-11-5
    • MFCD00039275
    • Ethylene, trifluoro-
    • HFC 1123
    • TRIFLUOROETHENE [HSDB]
    • Q27294901
    • EINECS 206-626-2
    • Trifluoroethylene, >=97.5% (GC)
    • HSDB 6260
    • Ethene, 1,1,2-trifluoro-
    • MIZLGWKEZAPEFJ-UHFFFAOYSA-
    • 1,1,2-Trifluoroethylene #
    • NS00042026
    • Z2866M3Z1A
    • DTXSID4059887
    • DTXSID10196701
    • 1,1,2-Trifluoroethene, 1,1,2-Trifluoroethylene
    • DB-222266
    • MDL: MFCD00039275
    • インチ: InChI=1S/C2HF3/c3-1-2(4)5/h1H
    • InChIKey: MIZLGWKEZAPEFJ-UHFFFAOYSA-N
    • ほほえんだ: F/C(/F)=C/F

計算された属性

  • せいみつぶんしりょう: 82.00300
  • どういたいしつりょう: 82.00303452g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 42.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.265
  • ゆうかいてん: -78°C
  • ふってん: -51°C
  • 屈折率: 1.3130 (estimate)
  • PSA: 0.00000
  • LogP: 1.69380

Ethene,1,1,2-trifluoro- セキュリティ情報

  • 危害声明: Flammable
  • 危険物輸送番号:UN 3161
  • 危険カテゴリコード: 11-12
  • セキュリティの説明: 16-33
  • RTECS番号:KM7420000
  • 危険物標識: F F+
  • リスク用語:R11

Ethene,1,1,2-trifluoro- 税関データ

  • 税関コード:2903399090
  • 税関データ:

    中国税関コード:

    2903399090

    概要:

    290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Ethene,1,1,2-trifluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB102723-25g
Trifluoroethylene, 98%; .
359-11-5 98%
25g
€508.00 2025-02-13
Apollo Scientific
PC7360-25g
Trifluoroethylene
359-11-5 98%
25g
£551.00 2025-02-21
abcr
AB102723-25 g
Trifluoroethylene, 98%; .
359-11-5 98%
25 g
€508.00 2023-07-20
Apollo Scientific
PC7360-90g
Trifluoroethylene
359-11-5 98%
90g
£1160.00 2025-02-21

Ethene,1,1,2-trifluoro- 関連文献

Ethene,1,1,2-trifluoro-に関する追加情報

Ethene,1,1,2-trifluoro- (CAS No. 359-11-5): A Comprehensive Overview of Its Applications and Recent Research Developments

Ethene,1,1,2-trifluoro- (CAS No. 359-11-5) is a fluorinated hydrocarbon that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and chemical properties. This compound, characterized by its three fluorine atoms attached to a carbon chain derived from ethene, exhibits distinct reactivity and stability that make it a valuable intermediate in various synthetic processes. The introduction of fluorine atoms into the molecular structure not only enhances the compound's resistance to thermal degradation but also influences its electronic and steric properties, making it a versatile building block in organic synthesis.

The CAS No. 359-11-5 of Ethene,1,1,2-trifluoro- provides a unique identifier for this compound, ensuring accurate classification and reference in scientific literature and industrial applications. This numbering system is crucial for researchers and manufacturers to distinguish it from other similar compounds and to ensure compliance with regulatory standards. The fluorinated hydrocarbon nature of this compound positions it as a key player in the development of advanced materials and pharmaceuticals where electron-withdrawing effects of fluorine are desirable.

Recent advancements in the synthesis and application of Ethene,1,1,2-trifluoro- have highlighted its potential in pharmaceutical research. The compound's ability to act as a precursor for more complex molecules has been exploited in the development of novel drug candidates. For instance, its incorporation into heterocyclic structures has shown promise in the treatment of various diseases by improving metabolic stability and bioavailability. The fluorine atoms enhance the lipophilicity of the molecules derived from it, which is a critical factor in drug design for achieving optimal pharmacokinetic profiles.

In addition to pharmaceutical applications, Ethene,1,1,2-trifluoro- has found utility in materials science. Its incorporation into polymers enhances their thermal stability and chemical resistance, making them suitable for high-performance applications such as aerospace components and electronic devices. The unique electronic properties induced by fluorine substitution allow these materials to exhibit superior insulating capabilities while maintaining flexibility and durability. This has opened new avenues for developing next-generation electronic materials with improved reliability and efficiency.

The chemical reactivity of Ethene,1,1,2-trifluoro- is another area of intense research interest. The presence of fluorine atoms makes it a suitable candidate for cross-coupling reactions, which are fundamental in constructing complex organic molecules. Researchers have leveraged its reactivity to develop novel catalytic systems that facilitate the formation of carbon-carbon bonds under mild conditions. These advancements have not only streamlined synthetic routes but also enabled the production of complex molecules that were previously inaccessible.

Environmental considerations have also driven research into more sustainable methods for synthesizing Ethene,1,1,2-trifluoro-. Innovations in green chemistry have led to the development of catalytic processes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable industrial practices while maintaining high standards of product quality and performance. The adoption of such methods ensures that the production of this valuable compound remains environmentally responsible.

The future prospects for Ethene,1,1,2-trifluoro- are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. The integration of machine learning and computational chemistry is accelerating the discovery of novel derivatives with tailored properties for specific applications. This interdisciplinary approach is expected to yield breakthroughs in both pharmaceuticals and materials science, further solidifying the importance of this compound in modern chemistry.

In conclusion, Ethene,1,1,2-trifluoro- (CAS No. 359-11-5) stands as a testament to the innovative potential inherent in fluorinated hydrocarbons. Its unique combination of chemical stability and reactivity makes it an indispensable tool in synthetic chemistry. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological development across multiple industries.

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Amadis Chemical Company Limited
(CAS:359-11-5)Ethene,1,1,2-trifluoro-
A1156672
清らかである:99%
はかる:25g
価格 ($):301.0